4-Thiazolecarboxamide, 2-(4-pyridinyl)-

Übersicht

Beschreibung

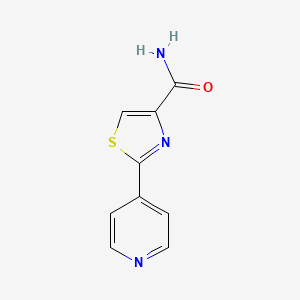

“4-Thiazolecarboxamide, 2-(4-pyridinyl)-” is a chemical compound with the molecular formula C9H5N2O2S . It is used as a pharmaceutical intermediate and also in the field of organic synthesis . This compound is part of the Thermo Scientific Chemicals brand product portfolio .

Synthesis Analysis

While specific synthesis methods for “4-Thiazolecarboxamide, 2-(4-pyridinyl)-” were not found, a general protocol for the synthesis of functionalized 2,4,6-triaryl pyridines and pyrimidines has been developed from commercially available aromatic ketones, aldehydes, and hexamethyldisilazane (HMDS) as a nitrogen source under microwave irradiation .Molecular Structure Analysis

The molecular structure of “4-Thiazolecarboxamide, 2-(4-pyridinyl)-” involves a thiazole ring, which is a five-membered ring containing sulfur and nitrogen . The molecular electrostatic potential (MEP) surface of the thiazole ring indicates more negatively charged nitrogen than carbon and sulfur atoms .Physical And Chemical Properties Analysis

“4-Thiazolecarboxamide, 2-(4-pyridinyl)-” is insoluble in water . It has a molecular weight of 205.21 g/mol . The compound should be stored in a cool place, with the container kept tightly closed in a dry and well-ventilated place .Wissenschaftliche Forschungsanwendungen

Anti-Angiogenic Properties

Angiogenesis, the formation of new blood vessels from pre-existing ones, plays a crucial role in tumor growth and metastasis. Researchers have explored the potential of pyridinyl-thiazolyl carboxamides in inhibiting angiogenesis. Specifically, the compound N-(3-methoxyphenyl)-4-methyl-2-(2-propyl-4-pyridinyl)thiazole-5-carboxamide (3k) demonstrated promising effects. It suppressed colony formation and migration of human umbilical vein endothelial cells (HUVECs) in vitro. Additionally, it inhibited VEGF-induced angiogenesis in both the aortic ring spreading model and the chick embryo chorioallantoic membrane (CAM) model. Notably, compound 3k effectively blocked tumor growth in vivo .

Superoxide Anion Scavenging Activity

In a related study, researchers synthesized a series of 2,4-dichlorothiazolyl thiazolidine-2,4-dione derivatives. Among them, compound (3.4.2) demonstrated excellent superoxide anion scavenging activity. Although this specific compound is not identical to our target, it highlights the potential antioxidant properties associated with thiazole derivatives .

Metabolic Diseases and Beyond

While not directly related to our compound, it’s worth noting that thiazole derivatives have been explored for their effects on metabolic diseases. For instance, Fatostatin (2e), another thiazole derivative, was designed and optimized against metabolic disorders and cancer .

Wirkmechanismus

Target of Action

The primary target of 4-Thiazolecarboxamide, 2-(4-pyridinyl)-, also known as 2-(Pyridin-4-yl)thiazole-4-carboxamide, is Succinate Dehydrogenase (SDH) . SDH is an important membrane complex in the tricarboxylic acid cycle, providing energy for the growth of pathogenic bacteria .

Mode of Action

This compound acts as a Succinate Dehydrogenase Inhibitor (SDHI) . SDHIs can interfere with the effects of the tricarboxylic acid cycle by occupying its site of action at succinate dehydrogenase, leading to the death of the pathogen . Therefore, they have no cross-resistance with other classes of fungicides .

Biochemical Pathways

The compound affects the tricarboxylic acid cycle by inhibiting the action of succinate dehydrogenase . This disruption of the cycle leads to a lack of energy for the growth of pathogenic bacteria, resulting in their death . Additionally, this compound has been found to regulate angiogenesis signaling pathways .

Pharmacokinetics

It’s worth noting that the compound’s solubility in different solvents can affect its absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

The compound exhibits potent fungicidal activity . For instance, certain derivatives of this compound have shown better in vitro activities than other fungicides against Rhizoctonia cerealis . Moreover, it has been found to suppress tumor growth through regulating angiogenesis signaling pathways .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s adsorption characteristics on a metal surface can be affected by both physical and chemical adsorptions . Additionally, the dissolution of metals in solution can influence the compound’s action .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-pyridin-4-yl-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3OS/c10-8(13)7-5-14-9(12-7)6-1-3-11-4-2-6/h1-5H,(H2,10,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWUBEXCPIQGXBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=NC(=CS2)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30384986 | |

| Record name | 4-Thiazolecarboxamide, 2-(4-pyridinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30384986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

89401-57-0 | |

| Record name | 4-Thiazolecarboxamide, 2-(4-pyridinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30384986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Quinoxalino[2,3-c]cinnoline](/img/structure/B3060741.png)

![N,N'-bis[4-(trifluoromethyl)phenyl]propanediamide](/img/structure/B3060744.png)

![N-[4-(hydroxymethyl)phenyl]methanesulfonamide](/img/structure/B3060756.png)

![N-[5-amino-2-(morpholin-4-yl)phenyl]acetamide](/img/structure/B3060760.png)

![Benzoic acid, 4-[[(2-hydroxyphenyl)methylene]amino]-, methyl ester](/img/structure/B3060762.png)